molecular formula C17H14O4 B1366965 Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate CAS No. 63656-27-9

Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate

Cat. No.: B1366965
CAS No.: 63656-27-9
M. Wt: 282.29 g/mol
InChI Key: YDYQRPUOLGQGFI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Name :
Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate.

Synonyms :

  • Methyl 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoate
  • Methyl 4-(1,1'-biphenyl-4-yl)-2,4-dioxobutanoate

Molecular Formula :
C₁₇H₁₄O₄.

Molecular Weight :
282.29 g/mol.

SMILES Notation :
COC(=O)C(=O)CC(=O)C₁=CC=C(C=C₁)C₂=CC=CC=C₂.

CAS Registry Number :
63656-27-9.

Structural Characteristics and Molecular Geometry

Core Structure

The molecule consists of:

  • A biphenyl group (two linked benzene rings) at the 4-position.
  • A β-diketone backbone (two ketone groups at the 2- and 4-positions of the butanoate chain).
  • A methyl ester group at the terminal carboxylate.

Key Features:

  • Keto-Enol Tautomerism : Like most β-diketones, this compound exhibits tautomeric equilibrium between keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered conjugated system.
  • Planarity : The biphenyl group introduces rigidity, while the diketone chain allows conformational flexibility.

Molecular Geometry Data:

Parameter Value/Description Source
Bond Length (C=O) ~1.21 Å (typical for ketones)
Dihedral Angle (C-C₆H₄-C₆H₅) ~44.4° (twisted biphenyl)

Historical Context in β-Diketone Research

β-Diketones have been pivotal in coordination chemistry since the 19th century, serving as ligands for metal complexes. This compound represents a modern extension of this class, with applications in:

  • Heterocyclic Synthesis :

    • Serves as a precursor for pyrimidines and pyrazoles via condensation reactions.
    • Used in Biginelli reactions to generate hexahydropyrimidine derivatives.
  • Materials Science :

    • Forms luminescent lanthanide complexes (e.g., europium, terbium) due to its chelating ability.
    • Incorporated into polymers to enhance thermal stability.
  • Catalysis :

    • Metal complexes of this compound act as catalysts in oxidation and epoxidation reactions.

Milestones:

  • 1970s : Development of biphenyl-containing β-diketones for UV-stabilized polymers.
  • 2020s : Use in synthesizing sultams and biaryl sulfonamides for pharmaceutical intermediates.

Properties

IUPAC Name

methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-21-17(20)16(19)11-15(18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYQRPUOLGQGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493491
Record name Methyl 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63656-27-9
Record name Methyl 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

Data Table: Summary of Preparation Methods

Step Method Description Reagents/Catalysts Solvent Temperature Yield (%) Notes
1 Claisen condensation to form diketone Methyl acetate, base (NaH) THF or EtOH 0-25°C 70-85 Requires dry conditions
2 Aromatic substitution (Friedel-Crafts) 4-Biphenyl derivative, AlCl3 DCM or toluene 25-80°C 60-75 Lewis acid catalyst needed
3 Suzuki coupling (alternative to step 2) 4-Biphenylboronic acid, Pd catalyst THF/H2O mixture 50-90°C 65-80 More selective, milder conditions
4 Esterification (if required) Methanol, acid catalyst (H2SO4) Methanol Reflux 80-90 Purification by distillation

Detailed Research Findings

  • Purity and Yield Optimization: The choice between Friedel-Crafts and Suzuki coupling depends on the desired purity and functional group tolerance. Suzuki coupling offers milder conditions and better control over regioselectivity, leading to higher purity products.
  • Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm the structure of intermediates.
  • Safety and Handling: The compound and intermediates should be handled under inert atmosphere to prevent oxidation. Protective equipment is required due to the potential toxicity of reagents and solvents.
  • Scale-Up Considerations: For industrial preparation, solvent recovery and catalyst recycling are important to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate serves as a scaffold for designing new pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance biological activity.

Case Study : Research has demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, a study on breast cancer cell lines (MCF-7) showed significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment, indicating a dose-dependent response .

Organic Synthesis

This compound is utilized as an intermediate in synthesizing more complex organic molecules. Its unique structure facilitates reactions that lead to the formation of various derivatives, which are valuable in synthetic chemistry.

Reaction TypeConditionsMajor Products
OxidationPotassium permanganate in acidic mediumCarboxylic acids
ReductionLithium aluminum hydride in anhydrous etherAlcohols
SubstitutionElectrophilic reagents with Lewis acid catalystHalogenated or nitrated biphenyl derivatives

Material Science

This compound is explored for developing advanced materials with specific properties. Its potential applications include:

  • Polymer Production : The compound can be used to create polymers with enhanced durability.
  • Coatings : It may serve as a component in coatings that provide resistance to environmental factors.

Biochemical Research

In biochemical studies, this compound is investigated for its interactions with biological molecules and potential therapeutic effects. Its ability to engage in π-π stacking interactions with aromatic residues in proteins influences protein structure and function . Additionally, preliminary studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
MicroorganismInhibition Zone (mm)Concentration (μg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Bacillus subtilis1850

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-biphenyl group in the target compound increases molecular weight and hydrophobicity compared to phenyl or thienyl analogs. This may improve thermal stability in polymer applications but reduce solubility in polar solvents. Thienyl-substituted analogs (e.g., Methyl 2,4-dioxo-4-(2-thienyl)butanoate) exhibit lower molecular weights but introduce sulfur, which can influence redox behavior and coordination chemistry .

Synthetic Methods: All analogs share a common synthesis route involving esterification of the parent acid with an alcohol (e.g., methanol or ethanol) under acidic conditions . For example, methyl 4-(3,4-dimethoxyphenyl)butanoate is synthesized via refluxing the acid with methanol and H2SO4 .

Physical and Chemical Properties :

  • Solubility : The biphenyl derivative is less polar than phenyl or thienyl analogs, favoring solubility in aromatic solvents (e.g., toluene).
  • Reactivity : The β,δ-diketo ester moiety is highly reactive, enabling use in Claisen-Schmidt condensations or Michael additions. The biphenyl group may sterically hinder certain reactions compared to smaller substituents.

Biological Activity

Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate, also known as Methyl 4-(1,1'-biphenyl-4-yl)-2,4-dioxobutanoate, is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various scientific fields.

Chemical Structure and Properties

  • Chemical Formula : C16H14O4
  • Molecular Weight : 270.28 g/mol
  • Functional Groups : Contains a dioxo butanoate structure and biphenyl moiety.

The presence of both the dioxo and biphenyl groups contributes to its distinct chemical reactivity and potential interactions with biological systems.

This compound's biological activity is primarily attributed to its interaction with various molecular targets:

  • π-π Stacking Interactions : The biphenyl group can engage in π-π stacking with aromatic residues in proteins, influencing protein structure and function.
  • Hydrolysis : The ester group can undergo hydrolysis, leading to the release of active metabolites that may exhibit biological effects.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit selective cytotoxicity against cancer cell lines. For instance, derivatives of methyl dioxobutanoate have shown promise in inhibiting tumor growth by inducing apoptosis in malignant cells.

Case Study : A study evaluated the anticancer effects of this compound on breast cancer cell lines (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment, suggesting a dose-dependent response.

Antimicrobial Properties

The compound has been explored for its antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Bacillus subtilis1850

Applications in Research

  • Medicinal Chemistry : this compound serves as a scaffold for designing new pharmaceuticals targeting various diseases.
  • Organic Synthesis : It is utilized as an intermediate in synthesizing more complex organic molecules.
  • Material Science : The compound is explored for developing advanced materials with specific properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other derivatives:

Compound Name Biological Activity Unique Features
Methyl 2,4-dioxo-4-(2-thienyl)butanoateAntimicrobial, anti-inflammatoryContains thienyl group
Methyl 2-(5-methyl-1H-pyrazol-4-carbonyl)-2,4-dihydro-pyrazol-3-oneAnticancerPyrazole ring enhances bioactivity

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate with high purity?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of the corresponding carboxylic acid. For example, refluxing 4-(4-phenylphenyl)-2,4-dioxobutanoic acid with methanol and sulfuric acid (H₂SO₄) under controlled conditions achieves esterification . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures ≥95% purity. Alternative routes include Claisen condensation of methyl acetoacetate derivatives with biphenyl carbonyl compounds under basic conditions (e.g., NaOMe/THF) .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm ester carbonyl signals (δ ~3.7 ppm for methyl ester, δ ~170-180 ppm for carbonyl carbons) and biphenyl aromatic protons (δ ~7.2-7.8 ppm) .
  • IR Spectroscopy : Identify key functional groups (C=O stretching at ~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for diketone) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 296.1 (calculated for C₁₇H₁₄O₄) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction yields for the cyclization of this compound derivatives?

  • Methodological Answer :
  • Design of Experiments (DOE) : Systematically vary catalysts (e.g., p-TsOH vs. Lewis acids), solvents (polar aprotic vs. non-polar), and temperatures to identify optimal conditions .
  • In-Situ Monitoring : Use HPLC or inline IR to track reaction progress and intermediate formation. For example, unexpected diketone tautomerization may reduce cyclization efficiency .
  • Kinetic Studies : Compare activation energies under different conditions to pinpoint rate-limiting steps .

Q. How can computational chemistry predict the reactivity of this compound in novel heterocyclic syntheses?

  • Methodological Answer :
  • DFT Calculations : Model transition states for nucleophilic attacks at the diketone moiety to predict regioselectivity in reactions with amines or hydrazines .
  • Molecular Docking : Screen derivatives for potential bioactivity (e.g., antimicrobial or anticancer properties) by simulating interactions with target proteins (e.g., kinase enzymes) .

Contradiction Analysis

  • Discrepancy in Oxidation Efficiency : reports 79% yield for Jones reagent-mediated oxidation of a similar diketone, while other studies using milder oxidants (e.g., KMnO₄) show lower yields (~60%). This suggests solvent polarity and steric effects from the biphenyl group may influence reactivity .

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